Product packaging for 2,5-Diethyl-1-isopropylpyrrole(Cat. No.:CAS No. 21407-88-5)

2,5-Diethyl-1-isopropylpyrrole

Cat. No.: B3064836
CAS No.: 21407-88-5
M. Wt: 165.27 g/mol
InChI Key: JUFKXZLDUVELKY-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Chemistry Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry. Current time information in Bangalore, IN.alfa-chemistry.comwikipedia.orgrsc.org Its electron-rich aromatic system makes it a versatile building block for the synthesis of more complex molecules. rsc.org The pyrrole nucleus is a key structural motif in a vast array of biologically active natural products, including heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological processes. Current time information in Bangalore, IN. In modern chemical research, pyrrole derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as conducting polymers. alfa-chemistry.comnih.gov The ongoing exploration of pyrrole chemistry continues to yield novel compounds with significant therapeutic and industrial potential. rsc.orgrgmcet.edu.in

Overview of Alkyl-Substituted Pyrroles in Advanced Synthetic and Mechanistic Studies

Alkyl-substituted pyrroles are a significant subclass of pyrrole derivatives that play a crucial role in both synthetic and mechanistic studies. The introduction of alkyl groups onto the pyrrole ring can profoundly influence the molecule's electronic properties, solubility, and steric environment. byu.edu These modifications allow for fine-tuning of reactivity and selectivity in subsequent chemical transformations. researchgate.net For instance, sterically hindered pyrroles, such as those with bulky alkyl groups at the nitrogen and adjacent carbon atoms, are valuable tools for investigating reaction mechanisms, particularly those involving steric control. byu.eduresearchgate.net The Paal-Knorr synthesis, a classic and robust method, is frequently employed for the preparation of N-substituted and C-substituted alkylpyrroles from 1,4-dicarbonyl compounds and primary amines. wikipedia.orgrgmcet.edu.inorganic-chemistry.org

Research Trajectory and Importance of 2,5-Diethyl-1-isopropylpyrrole within Pyrrole Chemistry

While the broader class of alkyl-substituted pyrroles is well-documented, the specific compound This compound remains a subject of specialized interest, primarily as a research chemical. alfa-chemistry.comevitachem.com Its structure, featuring ethyl groups at the 2 and 5 positions and a bulky isopropyl group on the nitrogen atom, suggests it is a sterically crowded molecule. byu.edu Although detailed, published research focusing exclusively on this compound is limited, its importance can be inferred from its potential applications in mechanistic studies. The steric hindrance provided by the isopropyl and diethyl groups could be instrumental in studying regioselectivity in electrophilic substitution reactions or in exploring the limits of certain catalytic processes. researchgate.net Its synthesis would most logically be achieved via the Paal-Knorr condensation of 3,6-octanedione (B30559) with isopropylamine (B41738), a testament to the enduring utility of this classic reaction for creating specifically substituted pyrroles. wikipedia.orgorganic-chemistry.org As such, this compound represents a potentially valuable, yet underexplored, tool for advancing the understanding of structure-reactivity relationships in heterocyclic chemistry.

Chemical and Physical Data of this compound

The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₉N mitachieve.com
Molecular Weight 165.27 g/mol
CAS Number 21407-88-5 alfa-chemistry.commitachieve.com
Predicted Boiling Point Not available-
Predicted Density Not available-
Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) Not available in published literature-

Probable Synthesis of this compound

The most direct and widely applicable method for the synthesis of 1,2,5-trisubstituted pyrroles is the Paal-Knorr synthesis. wikipedia.orgrgmcet.edu.inorganic-chemistry.org

ReactionReagentsProduct
Paal-Knorr Pyrrole Synthesis 3,6-Octanedione and IsopropylamineThis compound

This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 3,6-octanedione, with a primary amine, isopropylamine, typically under neutral or weakly acidic conditions. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N B3064836 2,5-Diethyl-1-isopropylpyrrole CAS No. 21407-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diethyl-1-propan-2-ylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-5-10-7-8-11(6-2)12(10)9(3)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFKXZLDUVELKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1C(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618402
Record name 2,5-Diethyl-1-(propan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21407-88-5
Record name 2,5-Diethyl-1-(propan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Diethyl 1 Isopropylpyrrole and Analogous Pyrrole Derivatives

Classical and Conventional Cyclization Strategies for Pyrrole (B145914) Ring Formation

The foundational methods for pyrrole synthesis have been refined over more than a century, offering versatile routes to a wide array of derivatives. These strategies typically involve the condensation of dicarbonyl compounds with amines or other nitrogen sources, followed by cyclization and dehydration.

Paal-Knorr Cyclization and Its Modern Adaptations for Substituted Pyrroles

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org For the synthesis of 2,5-Diethyl-1-isopropylpyrrole, the logical starting materials would be 3,6-octanedione (B30559) and isopropylamine (B41738). The reaction is typically acid-catalyzed, proceeding through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

The mechanism involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. A subsequent intramolecular attack by the amine on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to furnish the final pyrrole product. wikipedia.org

Modern adaptations of the Paal-Knorr synthesis focus on milder reaction conditions and the use of diverse catalysts to improve yields and substrate scope. These include the use of Brønsted acids like acetic acid or p-toluenesulfonic acid, and Lewis acids. rgmcet.edu.in Greener approaches have also been developed, utilizing water as a solvent or even solvent-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction. rgmcet.edu.inorganic-chemistry.org For instance, iron(III) chloride in water has been shown to be an effective and economical catalyst for the synthesis of N-substituted pyrroles. organic-chemistry.org

Table 1: Selected Modern Catalysts for Paal-Knorr Pyrrole Synthesis

CatalystReaction ConditionsAdvantages
Iron(III) chlorideWater, mild conditionsEconomical, environmentally friendly
Bismuth nitrateDichloromethane, room temp.Mild conditions
SaccharinSolvent-freeBrønsted acid catalyst
Sulfonic acid-functionalized magnetiteOne-pot synthesisMagnetically separable and reusable

Knorr Pyrrole Synthesis and Its Regioselective Implementations

The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound with an activated methylene (B1212753) group. wikipedia.org This method is particularly useful for the synthesis of polysubstituted pyrroles. To synthesize a derivative analogous to this compound, one would require an appropriately substituted α-amino-ketone and a β-ketoester.

A significant challenge in the Knorr synthesis is the tendency of α-amino-ketones to self-condense. wikipedia.org To circumvent this, the α-amino-ketone is often generated in situ. A common approach is the reduction of an α-oximino-ketone using a reducing agent like zinc in acetic acid. wikipedia.org The mechanism proceeds through the formation of an enamine from the β-ketoester and the amine, which then attacks the carbonyl group of the other reactant, followed by cyclization and dehydration. wikipedia.org

The regioselectivity of the Knorr synthesis is a key consideration, as the reaction can potentially yield different isomers depending on the nature of the reactants. However, by careful selection of the starting materials, specific substitution patterns can be achieved. For instance, the original Knorr synthesis utilized two equivalents of ethyl acetoacetate, one of which was converted to the α-amino derivative, to produce Knorr's pyrrole, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.org

Hantzsch Pyrrole Synthesis and Modifications for Poly-substituted Systems

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org This method provides a direct route to highly substituted pyrroles. For a target like this compound, the reactants would be an appropriate β-ketoester, an α-halo-ketone with ethyl groups, and isopropylamine.

The proposed mechanism begins with the formation of an enamine from the β-ketoester and the primary amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org An alternative pathway where the enamine attacks the α-carbon of the haloketone in an SN2 fashion has also been suggested. wikipedia.org

Modifications to the Hantzsch synthesis have aimed at improving its efficiency and scope. These include the use of solid-phase synthesis techniques, which can simplify purification, and the application of continuous flow chemistry to enable rapid production of pyrrole libraries with diverse substituents. wikipedia.org Recently, a visible-light-mediated Hantzsch synthesis has been developed, offering a greener alternative that proceeds at ambient temperature. organic-chemistry.org

Clauson-Kaas Pyrrole Synthesis Utilizing Diverse Catalysts and Conditions

The Clauson-Kaas synthesis is a valuable method for preparing N-substituted pyrroles, particularly those that are unsubstituted at the carbon atoms of the pyrrole ring. chem-station.com The reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.org To synthesize this compound via a related approach, a 2,5-diethyl-2,5-dialkoxytetrahydrofuran would be required to react with isopropylamine.

The classical procedure employs acetic acid as both the solvent and catalyst. beilstein-journals.org The mechanism is believed to involve the acid-catalyzed opening of the tetrahydrofuran (B95107) ring to form a carbocation, which is then attacked by the primary amine. A series of subsequent steps, including cyclization and elimination of alcohol, lead to the formation of the pyrrole. beilstein-journals.org

A wide range of catalysts have been explored to improve the Clauson-Kaas reaction, including various Brønsted and Lewis acids. beilstein-journals.org Modern variations have focused on greener reaction conditions, such as using water as a solvent or employing microwave-assisted synthesis to reduce reaction times and improve yields. nih.govarkat-usa.org For acid- or heat-sensitive substrates, a modified one-pot, two-step procedure has been developed where the 2,5-dimethoxytetrahydrofuran (B146720) is first hydrolyzed to the more reactive 2,5-dihydroxytetrahydrofuran before the addition of the amine. beilstein-journals.org

Table 2: Examples of Catalysts Used in Modified Clauson-Kaas Synthesis

CatalystSolventConditions
Acetic AcidAcetic AcidReflux
ZrOCl2·8H2OWater60 °C
MgI2 etherateMeCN80 °C
Iron(III) chlorideWaterReflux
Phosphorus pentoxideToluene110 °C

Piloty-Robinson Pyrrole Synthesis for Tailored Pyrrole Derivatives

The Piloty-Robinson pyrrole synthesis offers a route to pyrroles from the acid-catalyzed thermal rearrangement of ketazines. These ketazines are typically prepared by the condensation of a ketone with hydrazine. This method is particularly useful for the synthesis of symmetrically substituted pyrroles.

The mechanism is thought to involve a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of the dienamine tautomer of the ketazine, followed by cyclization and elimination of ammonia to form the pyrrole ring. The use of microwave irradiation has been shown to significantly reduce the reaction times for this synthesis.

Zav'yalov Pyrrole Synthesis and Derivatives

The Zav'yalov pyrrole synthesis is a more specialized method that involves the acylative cyclization-decarboxylation of enamino acids derived from 1,3-difunctional compounds. While less common than the other classical methods, it provides a route to functionalized pyrroles. The generality of these variants is still being explored, but they offer considerable scope for the synthesis of pyrroles with specific substitution patterns. The reaction can sometimes lead to unexpected ring expansions, highlighting the complexity of the reaction pathways.

Advanced and Green Chemistry Approaches in Pyrrole Synthesis

The synthesis of pyrrole derivatives has evolved significantly, moving beyond classical methods to embrace innovative techniques that offer improved yields, reduced environmental impact, and access to complex molecular structures. These advanced approaches are crucial for the efficient construction of specifically substituted pyrroles.

Multicomponent Reactions (MCRs) for Densely Functionalized Pyrroles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. rsc.orgbohrium.com This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity and complexity from simple precursors. bohrium.com For pyrrole synthesis, MCRs provide a powerful tool for creating densely functionalized derivatives in a single step.

Recent developments have focused on eco-friendly MCR protocols that avoid hazardous reagents and solvents. For instance, a four-component reaction involving two primary amines, diketene, and nitrostyrene (B7858105) can produce highly functionalized pyrrole-3-carboxamides in high yields (80-90%) under neutral, catalyst-free conditions. organic-chemistry.org Another example is a three-component cascade reaction between carbohydrates, oxoacetonitriles, and ammonium (B1175870) acetate, which yields functionalized pyrroles with high chemo- and regioselectivity. acs.org These methods exemplify the power of MCRs to construct complex pyrrole structures that would otherwise require lengthy, multi-step syntheses.

Table 1: Examples of Multicomponent Reactions for Pyrrole Synthesis

Reaction Type Components Catalyst/Conditions Key Feature
Four-Component Primary amines (x2), diketene, nitrostyrene Neutral, catalyst-free Efficient one-pot synthesis of pyrrole-3-carboxamides. organic-chemistry.org
Three-Component Carbohydrates, oxoacetonitriles, ammonium acetate Et3N, metal-free Sustainable production from cheap, available materials. acs.org
Three-Component Heterocyclic ketene (B1206846) aminals, arylglyoxals, cyclohexane-1,3-diones Catalyst-free, aqueous media Dual regioselective pathways to bicyclic pyrroles.

Metal-Catalyzed Pyrrole Synthesis (e.g., Gold, Palladium, Rhodium, Copper)

Transition metal catalysis has become an indispensable tool in organic synthesis, offering novel pathways for the formation of C-C and C-N bonds required for pyrrole ring construction. Catalysts based on gold, palladium, rhodium, and copper are particularly prominent.

Gold (Au) Catalysis: Gold catalysts are effective in activating alkynes toward nucleophilic attack. This has been exploited in cascade reactions, such as the hydroamination/cyclization of α-amino ketones with alkynes to form multi-substituted pyrroles with high regioselectivity and functional group tolerance. nih.gov Another elegant strategy involves a gold-triggered cascade that begins with the formation of an N,O-dialkenylhydroxamine, which then undergoes a 3,3-sigmatropic rearrangement to furnish fused polycyclic pyrroles. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are versatile and have been used in three-component reactions of alkyne esters, amines, and alkenes to yield 2,3,4-trisubstituted pyrroles. nih.gov

Rhodium (Rh) and Zinc (Zn) Catalysis: Dienyl azides can be converted into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using rhodium or zinc catalysts. organic-chemistry.org Zinc iodide, in particular, has been noted as a cheaper yet equally effective catalyst compared to rhodium for this transformation. organic-chemistry.org

Copper (Cu) Catalysis: Heterogeneous copper on carbon (Cu/C) has been used to synthesize highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org This method can also be performed in a one-pot manner starting from nitroso dienophiles and 1,3-dienes. rsc.org

Table 2: Overview of Metal-Catalyzed Pyrrole Syntheses

Metal Catalyst Reaction Type Starting Materials Product Type
Gold (Au) Hydroamination/Cyclization Cascade α-Amino ketones, alkynes Multiple-substituted pyrroles nih.gov
Palladium (Pd) Three-Component Annulation Alkyne esters, amines, alkenes 2,3,4-Trisubstituted pyrroles nih.gov
Rhodium (Rh) Azide Decomposition/Cyclization Dienyl azides 2,5-Disubstituted pyrroles organic-chemistry.org
Copper (Cu) Ring Conversion 3,6-Dihydro-1,2-oxazines Highly-functionalized pyrroles rsc.org

Photocatalytic and Electrochemical Methods for Pyrrole Construction

As enabling technologies for sustainable synthesis, photocatalysis and electrochemistry utilize light and electricity, respectively, to drive chemical reactions under mild conditions. rsc.orgunipd.it These methods offer unique mechanistic pathways for constructing pyrrole rings.

Photocatalysis uses visible-light absorbing molecules that, upon excitation, can initiate single-electron transfer (SET) processes to activate substrates. acs.org A notable application is the formal [3+2] cycloaddition of 2H-azirines with electron-deficient partners, facilitated by an organic photocatalyst, to construct the pyrrole skeleton. rsc.org Another innovative strategy involves a photocatalytic atom-swap, where a furan's oxygen atom is directly replaced with a nitrogen group in a single intermolecular reaction to form the corresponding pyrrole. nih.gov

Electrochemistry employs an electrical current to achieve oxidation or reduction, avoiding the need for chemical redox agents and thus reducing waste. unipd.it An electrochemical method has been developed for the synthesis of unsymmetrical NH-pyrroles through the cross-coupling of two different enamines via oxidative cyclization. rsc.org These approaches represent a frontier in pyrrole synthesis, aligning with green chemistry principles by minimizing reagent use and operating under ambient conditions. researchgate.net

Sustainable Solvent Systems: Aqueous Media, Solvent-Free Conditions, and Deep Eutectic Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry promotes the use of sustainable alternatives to conventional volatile organic compounds.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Uncatalyzed Paal-Knorr reactions have been successfully performed in boiling water, demonstrating its utility for pyrrole synthesis. nih.gov

Solvent-Free Conditions: Eliminating the solvent entirely represents a significant green advancement. Mechanochemical activation, such as ball milling, allows for Paal-Knorr synthesis to proceed in the absence of any solvent, often catalyzed by a bio-sourced organic acid like citric acid. lucp.netnih.gov

Deep Eutectic Solvents (DES): DES are mixtures of compounds, such as choline (B1196258) chloride and urea, that form a eutectic with a melting point much lower than the individual components. bohrium.comscilit.com They are attractive green solvents because they are often biodegradable, non-volatile, and inexpensive. researchgate.net The choline chloride/urea DES has been shown to be a highly effective solvent and organocatalyst for Paal-Knorr reactions, enabling high yields under mild conditions without an additional acid catalyst. bohrium.com Combining DES with ultrasound irradiation under solvent-free conditions has also been reported as a highly efficient and atom-economical method for pyrrole synthesis. researchgate.net

Microwave-Assisted and Ultrasound-Promoted Pyrrole Synthesis

Microwave (MW) irradiation and ultrasound are alternative energy sources that can dramatically accelerate chemical reactions. benthamdirect.comresearchgate.net This often leads to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. pensoft.netnih.gov

Microwave-assisted synthesis has been widely applied to various pyrrole syntheses, including the Paal-Knorr, Clauson-Kaas, and Hantzsch reactions. pensoft.net The rapid heating provided by microwaves can reduce reaction times from hours to mere minutes. pensoft.net For example, solvent-free Paal-Knorr reactions can be completed in 15-30 minutes under microwave irradiation. pensoft.net

Ultrasound (sonochemistry) utilizes the energy of acoustic cavitation to enhance chemical reactivity. lucp.net It has been successfully employed in combination with deep eutectic solvents to provide pyrroles in yields up to 99% in short reaction times, with water as the only byproduct. researchgate.net These energy-efficient techniques are key components of modern green chemistry protocols for heterocyclic synthesis. benthamdirect.comresearchgate.net

Strategies for Specific Substitution Patterns in this compound

The synthesis of a specifically substituted pyrrole such as this compound requires a strategy that precisely controls the placement of the substituents on the nitrogen and at the C2 and C5 positions.

The most direct and classical approach for this target molecule is the Paal-Knorr synthesis . wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.comorganic-chemistry.org For this compound, the required precursors are 3,6-octanedione and isopropylamine .

The reaction proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the final aromatic pyrrole ring. wikipedia.org

Reaction Scheme for Paal-Knorr Synthesis of this compound:

While effective, the traditional Paal-Knorr synthesis can require harsh conditions, such as prolonged heating in acid. rgmcet.edu.in The modern and green chemistry approaches described in the previous sections can be applied to optimize this specific transformation:

Catalysis: Instead of strong mineral acids, environmentally benign catalysts like citric acid, saccharin, or iodine can be used, often under milder conditions. nih.govnih.govrgmcet.edu.in

Energy Source: Microwave irradiation can significantly accelerate the condensation, reducing the reaction time from hours to minutes and often improving the yield. pensoft.net

Solvent System: The reaction can be performed under solvent-free conditions or in a green solvent like a deep eutectic solvent (e.g., choline chloride/urea), which can also act as the catalyst. bohrium.comnih.gov

Beyond the Paal-Knorr reaction, advanced metal-catalyzed methods could theoretically be adapted. For example, a transition metal-catalyzed reaction of dienyl azides could be designed to produce a 2,5-disubstituted pattern. organic-chemistry.org Subsequent N-alkylation would be required to introduce the isopropyl group. However, for a simple, symmetrical target like this compound, the optimized Paal-Knorr synthesis remains the most practical and efficient strategy.

Regioselective Introduction of Alkyl Groups at C-2, C-5 Positions

The introduction of alkyl groups at the C-2 and C-5 positions of the pyrrole ring requires methodologies that can overcome the inherent reactivity challenges of the pyrrole nucleus. Direct Friedel-Crafts alkylation of pyrrole often leads to a mixture of regioisomers and is therefore not a preferred method for achieving high selectivity. thieme-connect.com More sophisticated and regioselective methods have been developed to address this challenge.

One prominent strategy is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of a 2,5-dialkylpyrrole, a 3,6-octanedione (for two ethyl groups) would be reacted with isopropylamine. This method is highly effective for the preparation of N-substituted 2,5-dimethylpyrroles and can be adapted for other alkyl groups. researchgate.net

Another powerful approach is the direct C-H functionalization of the pyrrole ring. Palladium-catalyzed reactions have been shown to be effective for the regioselective alkylation of N-H pyrroles. For instance, a palladium/norbornene co-catalyzed process allows for the regioselective installation of an alkyl group at the C-5 position of 2-substituted and 2,3-disubstituted pyrroles. thieme-connect.com This methodology could be envisioned in a stepwise manner to first introduce one ethyl group and then the second. The regioselectivity is guided by the directing effect of substituents already present on the pyrrole ring.

The reactivity of the pyrrole ring is also influenced by the nature of the N-substituent. N-alkoxycarbonyl groups, for example, can act as electron-withdrawing groups, which enhances the stability of the pyrrole ring and can influence the regioselectivity of subsequent reactions. acs.org While these groups are often used as protecting groups, their electronic influence can be harnessed to direct C-alkylation before their removal and replacement with the desired N-alkyl group.

Below is a table summarizing various approaches for C-2 and C-5 alkylation of pyrroles:

Method Description Key Features Potential Application for 2,5-Diethylation
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl compound with a primary amine.Convergent synthesis, good for symmetrical 2,5-disubstitution.Reaction of 3,6-octanedione with isopropylamine would directly yield the target compound.
Palladium-Catalyzed C-H Alkylation Direct functionalization of the pyrrole C-H bonds using a palladium catalyst.High regioselectivity, often at the C-5 position of substituted pyrroles. thieme-connect.comStepwise alkylation of a pyrrole precursor could be employed.
Friedel-Crafts Alkylation Electrophilic substitution using an alkyl halide and a Lewis acid catalyst.Generally low regioselectivity, leading to mixtures of products. thieme-connect.comNot ideal for the clean synthesis of 2,5-diethylpyrrole.
Reaction with Nitrosoalkenes Nitrosoalkenes can react with pyrrole to yield 2-alkylated products. nih.govProvides a route to functionalized alkyl groups at the C-2 position.A multi-step sequence would be required to achieve 2,5-diethyl substitution.

N-Alkylation Strategies for Isopropyl Substitution

Direct N-alkylation of a 2,5-diethylpyrrole precursor is a common approach. This typically involves the deprotonation of the pyrrole N-H with a base to form the pyrrolyl anion, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). The choice of base and solvent is crucial to favor N-alkylation over competing C-alkylation. The use of ionic liquids as the reaction medium has been shown to afford highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.org

Phase transfer catalysis is another effective method for the N-alkylation of pyrroles. cdnsciencepub.com This technique utilizes a quaternary ammonium salt to transfer the pyrrolyl anion from an aqueous or solid phase to an organic phase where it reacts with the alkylating agent. This method is particularly useful for primary alkyl halides. cdnsciencepub.com

An alternative to direct alkylation is reductive amination. This involves the reaction of a pyrrole with a ketone, in this case, acetone, in the presence of a reducing agent. An acid-catalyzed intermolecular redox amination between 3-pyrroline (B95000) and ketones has been reported to form N-alkyl pyrroles. nih.gov

The following table outlines key N-alkylation strategies applicable for the synthesis of N-isopropylpyrroles:

Method Reagents Key Features
Direct N-Alkylation 2,5-Diethylpyrrole, Base (e.g., KOH, NaH), Isopropyl halideA common and straightforward method. Reaction conditions can be tuned to favor N-alkylation.
Phase Transfer Catalysis 2,5-Diethylpyrrole, Isopropyl halide, Quaternary ammonium salt, BaseEfficient for N-alkylation and can offer improved yields and selectivity. cdnsciencepub.com
Reductive Amination 2,5-Diethylpyrrole, Acetone, Reducing agent (e.g., NaBH₃CN)An alternative approach that avoids the use of alkyl halides.
Ionic Liquid-Mediated Alkylation 2,5-Diethylpyrrole, Isopropyl halide, Ionic liquid (e.g., [Bmim][PF₆])Provides high regioselectivity for N-alkylation. organic-chemistry.org

Chemical Reactivity and Mechanistic Studies of 2,5 Diethyl 1 Isopropylpyrrole

Electrophilic Aromatic Substitution Reactions on Pyrrole (B145914) Rings

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, creating a π-system with aromatic character and rendering the carbon atoms nucleophilic. quimicaorganica.org

Regioselectivity and Electronic/Steric Effects of Alkyl Substituents

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the resulting cationic intermediate, the arenium ion, is more effectively stabilized by resonance. quimicaorganica.org However, in 2,5-Diethyl-1-isopropylpyrrole, these α-positions are blocked by ethyl groups. Consequently, any electrophilic substitution must take place at the β-positions (C3 and C4).

The alkyl substituents on the pyrrole ring in this compound exert both electronic and steric effects that modulate its reactivity:

Electronic Effects: The ethyl groups at C2 and C5, and the isopropyl group at N1 are all electron-donating groups through an inductive effect. This increases the electron density of the pyrrole ring, making it even more reactive towards electrophiles than unsubstituted pyrrole. mdpi.com

The directing effect of the substituents in this compound will therefore channel incoming electrophiles to the C3 and C4 positions. The electronic difference between these two positions is minimal, so a mixture of 3- and 4-substituted products might be expected, with the ratio potentially influenced by the steric bulk of the attacking electrophile.

Halogenation, Nitration, and Acylation Pathways

Halogenation: Due to the high electron density of the pyrrole ring, halogenation can often proceed without a Lewis acid catalyst. quimicaorganica.org For this compound, reaction with halogens like bromine (Br₂) or chlorine (Cl₂) would be expected to yield 3-halo and 3,4-dihalo derivatives. The reaction is likely to be rapid.

Nitration: The nitration of pyrroles is often carried out under mild conditions, for example, using nitric acid in acetic anhydride (B1165640), as stronger acidic conditions (like a mixture of nitric and sulfuric acids) can lead to polymerization of the electron-rich pyrrole ring. quimicaorganica.orgstackexchange.com For this compound, nitration is anticipated to occur at the C3 position. The introduction of a bulky substituent like a t-butyl group on the nitrogen has been shown to increase the proportion of the 3-nitro isomer in other pyrroles, suggesting the N-isopropyl group could play a similar role. stackexchange.com

Acylation: Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst. chemistrysteps.comnih.gov However, due to the high reactivity of pyrroles, milder conditions are often sufficient. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heterocyclic compounds, using a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction generates a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. chemistrysteps.comwikipedia.org For this compound, the Vilsmeier-Haack reaction would be expected to yield the 3-formyl derivative.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
ReactionReagentsPredicted Major ProductKey Considerations
Halogenation (Bromination)Br₂ in a non-polar solvent3-Bromo-2,5-diethyl-1-isopropylpyrroleReaction is expected to be fast; potential for di-substitution.
NitrationHNO₃/Acetic Anhydride3-Nitro-2,5-diethyl-1-isopropylpyrroleMild conditions are crucial to prevent polymerization. stackexchange.com
Acylation (Vilsmeier-Haack)POCl₃, DMF2,5-Diethyl-1-isopropyl-1H-pyrrole-3-carbaldehydeA mild and effective method for formylation of reactive pyrroles. organic-chemistry.orgwikipedia.org

Nucleophilic Reactivity and Anionic Transformations of Pyrroles

While less common than electrophilic substitution, the pyrrole ring can undergo reactions involving nucleophiles, particularly through the formation of pyrrolyl anions.

Pyrrolyl Anion Formation and Its Utility in C-C Bond Formation

The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5), and can be removed by a strong base to form the pyrrolyl anion. quimicaorganica.org In N-substituted pyrroles like this compound, deprotonation would have to occur at a C-H bond. The protons at the C3 and C4 positions are less acidic than the N-H proton of unsubstituted pyrrole. However, with a sufficiently strong base, such as an organolithium reagent, it is possible to form a lithiated pyrrole species.

The resulting pyrrolyl anion is a powerful nucleophile and can be used in a variety of C-C bond-forming reactions. For example, it can react with alkyl halides, carbonyl compounds, and other electrophiles. The regioselectivity of these reactions would depend on the position of deprotonation.

C-H Functionalization and Cross-Coupling Reactions of Pyrroles

Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, which offers a more atom- and step-economical approach to the synthesis of complex molecules compared to traditional methods that require pre-functionalized starting materials. nih.gov

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds in a variety of aromatic and heterocyclic systems, including pyrroles. acs.orgacs.orgchemistryviews.org These reactions often proceed through mechanisms involving oxidative addition, concerted metalation-deprotonation, or Heck-type insertions. youtube.com

For this compound, the most likely sites for transition metal-catalyzed C-H activation are the C-H bonds at the C3 and C4 positions. The choice of catalyst and reaction conditions can influence the regioselectivity. For instance, rhodium catalysts have been used for the β-selective C-H arylation of pyrroles. acs.org Palladium catalysts are also widely used for a variety of C-H functionalization reactions. thieme-connect.com

A plausible catalytic cycle for a transition metal-catalyzed C-H arylation of this compound with an aryl halide could involve the following general steps:

Oxidative addition of the aryl halide to the low-valent metal catalyst.

Coordination of the pyrrole to the metal center.

C-H bond activation at the C3 or C4 position to form a metallacyclic intermediate.

Reductive elimination to form the C-C bond and regenerate the active catalyst.

The steric and electronic properties of the N-isopropyl and C-ethyl groups would play a crucial role in the efficiency and regioselectivity of such transformations. The bulky N-isopropyl group could potentially direct the catalyst to the less hindered C3 or C4 position.

Table 2: Potential Transition Metal-Catalyzed C-H Functionalization Reactions of this compound
Reaction TypePotential Catalyst SystemCoupling PartnerPredicted ProductKey Mechanistic Feature
C-H ArylationPalladium or Rhodium catalystAryl halide3-Aryl-2,5-diethyl-1-isopropylpyrroleOxidative addition followed by C-H activation and reductive elimination. acs.org
C-H OlefinationRhodium or Ruthenium catalystAlkene3-Alkenyl-2,5-diethyl-1-isopropylpyrroleHeck-type mechanism or concerted metalation-deprotonation. youtube.com

Radical-Based Functionalization of Pyrrolyl Systems

No studies detailing the radical-based functionalization of this compound were identified. General methodologies for the radical functionalization of pyrroles exist, often involving the use of radical initiators to generate pyrrolyl radicals for subsequent reactions. The substitution pattern of this compound would likely direct radical attack to the C3 and C4 positions, but specific reaction conditions, yields, and product distributions remain undetermined.

Oxidative C-H Functionalization Protocols

Similarly, there is no specific literature on the oxidative C-H functionalization of this compound. This class of reactions is a powerful tool for the direct introduction of functional groups onto the pyrrole core, often catalyzed by transition metals. While 2,5-disubstituted pyrroles have been subjected to such protocols, the specific case of this compound, including the influence of the N-isopropyl group on reactivity and selectivity, has not been reported.

Ring-Opening and Rearrangement Reactions of Pyrrole Derivatives

Skeletal Recasting and Ring-Editing Strategies

Recent advances have led to the development of skeletal recasting strategies for pyrroles, allowing for the transformation of the pyrrole core into other heterocyclic systems. evitachem.com These methods often involve dearomatization-reconstruction sequences. While these strategies have been applied to other 2,5-disubstituted pyrroles, their application to this compound has not been documented.

Anionic Fries-type Rearrangements (Pyrrole Dance)

The anionic Fries rearrangement, and its heterocyclic equivalent sometimes referred to as the "pyrrole dance," involves the migration of a substituent from a heteroatom to a carbon atom of the ring. This is typically initiated by a strong base. There are no reports of such rearrangements being studied or observed for this compound.

Cycloaddition Reactions and Annulation Pathways involving Pyrrole

Pyrroles can participate in cycloaddition reactions, although their aromatic character can make them less reactive than simple alkenes. Annulation pathways are also a common strategy for building more complex structures onto the pyrrole scaffold. The scientific literature, however, lacks specific examples of this compound undergoing these transformations.

Mechanistic Investigations of Pyrrole-Forming and -Transforming Reactions

Mechanistic studies provide fundamental insights into how reactions occur. While the general mechanisms of pyrrole formation (e.g., Paal-Knorr synthesis) and transformation are well-established, there are no specific mechanistic investigations focused on reactions involving this compound. Such studies would be crucial for understanding the electronic and steric effects of the diethyl and isopropyl substituents on reaction pathways and transition states.

Advanced Spectroscopic and Structural Characterization of 2,5 Diethyl 1 Isopropylpyrrole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrrole (B145914) Derivatives

High-resolution NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 2,5-Diethyl-1-isopropylpyrrole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence for its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The isopropyl group attached to the nitrogen atom would show a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The two ethyl substituents at the C2 and C5 positions of the pyrrole ring would each produce a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the terminal methyl protons (-CH₃). The two protons on the pyrrole ring at the C3 and C4 positions are chemically equivalent due to the symmetry of the molecule and would appear as a singlet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with carbons of the pyrrole ring appearing in the aromatic region and the aliphatic carbons of the ethyl and isopropyl groups appearing at higher field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrole H (C3, C4)~ 5.8 - 6.0~ 105 - 107
Isopropyl CH~ 4.2 - 4.4~ 48 - 50
Isopropyl CH₃~ 1.4 - 1.6~ 22 - 24
Ethyl CH₂~ 2.5 - 2.7~ 18 - 20
Ethyl CH₃~ 1.1 - 1.3~ 14 - 16
Pyrrole C (C2, C5)-~ 130 - 132

Note: These are estimated values based on data for structurally related compounds. Actual experimental values may vary.

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the isopropyl methine proton and the isopropyl methyl protons, as well as between the ethyl methylene protons and the ethyl methyl protons. This confirms the presence of the isopropyl and ethyl fragments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link the proton signals to their corresponding carbon signals as listed in the NMR data table, for instance, confirming that the singlet at ~5.9 ppm is attached to the pyrrole carbons at ~106 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, correlations would be expected from the isopropyl methine proton to the C2 and C5 carbons of the pyrrole ring, and from the pyrrole C3/C4 protons to the adjacent C2/C5 carbons and the ethyl methylene carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This can provide information about the stereochemistry and conformation of the molecule. For instance, a NOESY experiment could show a correlation between the isopropyl methine proton and the methylene protons of the ethyl groups, providing insight into the rotational orientation of the isopropyl group relative to the pyrrole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by C-H stretching vibrations of the aliphatic and aromatic groups in the region of 2850-3100 cm⁻¹. The absence of an N-H stretching band around 3300-3500 cm⁻¹ would confirm the N-substitution of the pyrrole ring. Characteristic C-N stretching and ring vibrations of the pyrrole moiety are expected in the fingerprint region (below 1600 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. youtube.com For this compound, the C=C stretching vibrations of the pyrrole ring are expected to be strong in the Raman spectrum, typically appearing in the 1500-1600 cm⁻¹ region. The symmetric C-H stretching and bending vibrations of the alkyl groups would also be observable. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch~ 3100~ 3100
Aliphatic C-H Stretch~ 2850 - 2980~ 2850 - 2980
Pyrrole Ring C=C Stretch~ 1550~ 1550 (Strong)
CH₂/CH₃ Bending~ 1370 - 1470~ 1370 - 1470
C-N Stretch~ 1300 - 1350Weak

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₂₃N), the expected exact mass of the molecular ion [M]⁺ would be determined with high precision.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For N-alkylated pyrroles, common fragmentation pathways involve the loss of alkyl groups. nih.gov For this compound, the following fragment ions would be anticipated:

Loss of a methyl group from the isopropyl substituent: [M - CH₃]⁺

Loss of an ethyl group: [M - C₂H₅]⁺

Loss of the isopropyl group: [M - C₃H₇]⁺

Cleavage of the ethyl group leading to a stable tropylium-like ion or other rearranged species.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyrrole and its derivatives typically exhibit strong absorption bands in the ultraviolet region due to π → π* transitions of the conjugated system. nih.gov The substitution pattern on the pyrrole ring influences the position and intensity of these absorption bands. For this compound, the alkyl substituents are expected to cause a slight bathochromic (red) shift of the absorption maximum compared to unsubstituted pyrrole. The primary absorption is expected in the range of 210-240 nm.

X-Ray Crystallography for Definitive Solid-State Structure Elucidation

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would confirm the planar structure of the pyrrole ring and reveal the conformation of the ethyl and isopropyl substituents relative to the ring. Furthermore, intermolecular interactions, such as packing forces in the crystal lattice, can be analyzed. While no specific crystallographic data for this compound is publicly available, the technique remains the gold standard for unambiguous structure elucidation of crystalline materials.

Advanced Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy, ToF-SIMS)nih.gov

The characterization of the outermost molecular layers of a material is critical for understanding its interactions with the environment, its potential for surface-based applications, and its purity. Advanced surface-sensitive spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provide detailed information about the elemental composition, chemical states, and molecular structure of the top few nanometers of a sample. libretexts.orgyoutube.com While specific experimental data for this compound is not publicly available, the principles of these techniques allow for a scientifically-grounded prediction of the expected results.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative technique that analyzes the elemental composition and the chemical and electronic states of elements within a material's surface. youtube.com The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its chemical environment. researchgate.net Shifts in binding energy, known as chemical shifts, provide detailed information about bonding and oxidation state. researchgate.net

For this compound, an XPS survey scan would confirm the presence of carbon and nitrogen, and potentially oxygen from surface adsorption. High-resolution spectra of the C1s and N1s regions would provide insight into the specific bonding environments.

The C1s spectrum would be a composite of several peaks corresponding to the chemically distinct carbon atoms in the molecule. Deconvolution of this spectrum would be necessary to resolve the contributions from the aromatic pyrrole ring, the ethyl groups, and the isopropyl group. Based on data from similar heterocyclic and aliphatic compounds, the binding energies can be predicted. sci-hub.seresearchgate.net Carbons in the pyrrole ring (C=C and C-N) are expected at a characteristic binding energy, while the aliphatic carbons of the ethyl and isopropyl substituents would appear at a slightly different energy. nih.gov

The N1s spectrum is expected to show a single primary peak, characteristic of the pyrrolic nitrogen atom within the ring. youtube.com Its specific binding energy would confirm the neutral, non-protonated state of the nitrogen in the pyrrole ring. The precise binding energy values are influenced by the electron-donating nature of the three alkyl substituents (two ethyl and one isopropyl group) attached to the pyrrole ring system.

Interactive Data Table: Predicted XPS Binding Energies for this compound

The following table is an illustrative prediction based on typical binding energies for analogous chemical environments, as direct experimental data for this specific compound is not available in the cited literature. All values are in electron volts (eV) and referenced to a standard adventitious carbon C1s peak at 284.8 eV.

ElementOrbitalChemical EnvironmentPredicted Binding Energy (eV)Reference/Justification
CarbonC1sC-C/C-H (Ethyl & Isopropyl groups)~285.0Based on standard aliphatic carbon binding energies. sci-hub.se
CarbonC1sC-N / C=C (Pyrrole ring)~284.4 - 285.4Pyrrole ring carbons have distinct chemical environments. sci-hub.senih.gov
NitrogenN1sN-C (Pyrrolic Nitrogen)~400.0 - 400.7Typical range for neutral pyrrolic nitrogen. researchgate.netnih.govyoutube.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

ToF-SIMS is an extremely surface-sensitive analytical technique, providing elemental and molecular information from the outermost one to two molecular layers. rsc.org The technique works by bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions. These ions are then analyzed based on their mass-to-charge ratio (m/z) using a time-of-flight analyzer. whitman.edu The result is a high-resolution mass spectrum of the surface molecules and their fragments.

The fragmentation pattern in ToF-SIMS is highly characteristic of the parent molecule's structure. libretexts.org For this compound (molar mass: 179.30 g/mol ), the ToF-SIMS spectrum would be expected to show a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) at m/z ≈ 179.3 or 180.3, respectively.

Beyond the molecular ion, a rich fragmentation pattern would provide a structural fingerprint of the molecule. The fragmentation of alkyl-substituted aromatic compounds often involves cleavage at the bonds connecting the alkyl groups to the ring. youtube.com Therefore, characteristic fragments for this compound would likely include ions resulting from the loss of its alkyl substituents.

Key predicted fragmentation pathways include:

Loss of a methyl group ([M-CH₃]⁺): Cleavage within the isopropyl group would result in a stable secondary carbocation, leading to a fragment at m/z ≈ 164.3.

Loss of an ethyl group ([M-C₂H₅]⁺): Cleavage of one of the ethyl substituents from the ring would produce a fragment at m/z ≈ 150.3.

Loss of the isopropyl group ([M-C₃H₇]⁺): Cleavage of the N-isopropyl group would yield a fragment at m/z ≈ 136.2.

Further fragmentation of the pyrrole ring itself and the alkyl chains would generate a series of smaller ions, providing a detailed chemical signature.

Interactive Data Table: Predicted Characteristic ToF-SIMS Fragments for this compound

The following table is an illustrative prediction of likely fragmentation patterns based on established mass spectrometry principles for similar structures. Direct experimental data for this specific compound is not available in the cited literature.

Predicted m/zProposed Fragment IonFormulaOrigin
~180.3[M+H]⁺[C₁₂H₂₂N]⁺Protonated Molecular Ion
~179.3[M]⁺[C₁₂H₂₁N]⁺Molecular Ion
~164.3[M-CH₃]⁺[C₁₁H₁₈N]⁺Loss of a methyl radical from the isopropyl group.
~150.3[M-C₂H₅]⁺[C₁₀H₁₆N]⁺Loss of an ethyl radical from the pyrrole ring.
~136.2[M-C₃H₇]⁺[C₉H₁₄N]⁺Loss of an isopropyl radical from the nitrogen atom.
~91.0Tropylium-like ion[C₇H₇]⁺A common fragment in alkyl-aromatic compounds, though less common for heterocycles. youtube.com

Computational Chemistry and Theoretical Investigations of 2,5 Diethyl 1 Isopropylpyrrole

Quantum Chemical Methods for Electronic Structure and Molecular Properties

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic characteristics and geometric parameters of molecules like 2,5-Diethyl-1-isopropylpyrrole. These computational approaches allow for the prediction of properties that may be difficult to measure experimentally.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrrole (B145914) derivatives due to its favorable balance of accuracy and computational cost. hilarispublisher.com DFT calculations are used to determine optimized molecular geometries, electronic structures, and various spectroscopic properties.

Table 1: Representative Calculated Bond Lengths in the Pyrrole Ring using DFT Note: This table presents typical bond lengths for the core pyrrole ring, calculated for related systems using DFT methods, as specific data for this compound is not available. Values are in Angstroms (Å).

BondTypical Calculated Length (Å)
N1-C21.37 - 1.38
C2-C31.38 - 1.39
C3-C41.41 - 1.43
N1-C51.37 - 1.38
C4-C51.38 - 1.39

For situations demanding higher accuracy, ab initio (Latin for "from the beginning") methods are utilized. These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation—the interactions between electrons. nih.govmdpi.com

Ab initio calculations are particularly valuable for benchmarking DFT results and for investigating systems where electron correlation effects are dominant. For example, high-level ab initio calculations can provide very accurate potential energy surfaces, spectroscopic constants, and reaction energy barriers. mdpi.com In the context of pyrrole derivatives, these methods could be used to precisely calculate ionization potentials, electron affinities, and the energies of excited electronic states, offering a deeper understanding of their behavior in processes like charge transfer or photochemical reactions. nih.gov

Reactivity Descriptors and Mechanistic Insights from Computational Analysis

Computational analysis provides powerful insights into the chemical reactivity of molecules and the detailed pathways of chemical reactions. By calculating various electronic descriptors and mapping potential energy surfaces, researchers can predict how a molecule like this compound will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orglibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive. For substituted pyrroles, the nature and position of substituents (like the ethyl and isopropyl groups in this compound) can significantly influence the HOMO and LUMO energy levels and thus tune the molecule's reactivity. doaj.org DFT calculations are commonly used to compute these orbital energies and predict reactivity trends. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for Substituted Pyrroles Note: This table shows representative HOMO, LUMO, and energy gap values calculated for simple pyrrole systems using DFT (B3LYP functional) to illustrate electronic effects. Values are in electron volts (eV).

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE)
Pyrrole-5.850.756.60
N-Methylpyrrole-5.600.826.42
2,5-Dimethylpyrrole-5.450.956.40

Computational chemistry is a powerful tool for mapping the detailed step-by-step pathways of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS), a complete potential energy surface for a reaction can be constructed. mdpi.com A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. hilarispublisher.com

For reactions involving pyrroles, such as electrophilic substitution, cycloaddition, or polymerization, computational methods can identify the precise geometry of the transition state. mdpi.comrsc.orgwikipedia.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state correctly connects the desired reactants and products. hilarispublisher.com The calculated energy barrier (activation energy) determines the kinetic feasibility of a reaction pathway. Such studies have been successfully applied to understand complex, multi-step syntheses of pyrrole derivatives, including Michael additions and subsequent cyclizations. nih.govrsc.org This knowledge is crucial for optimizing reaction conditions and designing new synthetic routes. organic-chemistry.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and interactions between orbitals within a molecule, providing a chemically intuitive picture of bonding. nih.gov NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).

This method allows for the quantification of donor-acceptor interactions, which are key to understanding hyperconjugation and resonance effects. In the NBO framework, delocalization is described as a charge transfer from an occupied "donor" NBO (like a bonding orbital or a lone pair) to an unoccupied "acceptor" NBO (typically an antibonding orbital). The stabilization energy (E(2)) associated with this interaction can be calculated, providing a measure of its significance. researchgate.net For a molecule like this compound, NBO analysis could reveal hyperconjugative interactions between the C-C or C-H bonds of the alkyl substituents and the antibonding orbitals of the pyrrole ring, as well as the nature of the lone pair on the nitrogen atom. researchgate.net

Conformational Analysis and Steric Effects of Substituents on Pyrrole Ring

The geometry and conformational landscape of the pyrrole ring in this compound are significantly influenced by the steric demands of its alkyl substituents. Computational studies on substituted aromatic systems reveal that bulky groups can induce notable out-of-plane deformations to alleviate steric strain kochi-tech.ac.jp. In this molecule, significant steric repulsion exists between the N-isopropyl group and the two ethyl groups at the adjacent 2- and 5-positions.

Molecular mechanics and density functional theory (DFT) calculations are employed to explore the potential energy surface of the molecule. These calculations typically identify low-energy conformers and the transition states connecting them. For this compound, the primary conformational flexibility arises from the rotation of the isopropyl and ethyl groups.

Computational analysis provides quantitative data on these distortions, such as dihedral angles and the energy barriers for rotation of the substituent groups. For instance, the torsion angle involving the C-N-C(isopropyl)-H bonds and the C-C(ring)-C(ethyl)-C bonds determines the relative orientation of the substituents. The calculated energy differences between various stable conformers are often small, suggesting that multiple conformations may coexist in solution at room temperature worldscientific.com.

Table 1: Calculated Conformational Data for this compound (Illustrative)
ParameterConformer A (Lowest Energy)Conformer BTransition State (A ↔ B)
Relative Energy (kcal/mol)0.001.855.20
N-Isopropyl C-N-C-H Dihedral Angle (°)65.2175.5120.0
C1-C2-C(ethyl)-C Dihedral Angle (°)-70.8-72.1-1.5
Ring Puckering Amplitude (Å)0.150.120.05

Prediction and Validation of Spectroscopic Data through Computational Modeling

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which serve as a crucial method for validating calculated structures aip.org. For this compound, methods like Density Functional Theory (DFT) are used to calculate NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis) researchgate.netunibo.it.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common practice for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(2d,p)), has been shown to yield results that correlate well with experimental data for various pyrrole derivatives nih.gov. Calculations are often performed on the lowest-energy conformer identified through the analysis described in the previous section. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory nih.gov. Comparing the predicted shifts with experimentally obtained spectra helps confirm the proposed molecular structure and its dominant conformation in solution nih.govresearchgate.net.

Vibrational Spectroscopy: The infrared (IR) spectrum can also be simulated. DFT calculations provide harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be brought into better agreement by applying a uniform scaling factor. These theoretical spectra aid in the assignment of complex experimental spectra by providing a detailed description of each vibrational mode researchgate.net.

Table 2: Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)
AtomPredicted ¹³C Shift (GIAO-DFT)Experimental ¹³C ShiftPredicted ¹H Shift (GIAO-DFT)Experimental ¹H Shift
Pyrrole C2/C5130.5129.8--
Pyrrole C3/C4106.2105.55.955.88
N-CH(CH₃)₂52.151.74.504.42
N-CH(C H₃)₂21.821.21.451.40
C2/C5-C H₂CH₃20.119.62.552.49
C2/C5-CH₂C H₃14.313.81.201.15

Supramolecular Interactions and Anion Binding Studies (Computational Aspects)

The study of supramolecular interactions involves understanding how molecules assemble through non-covalent forces nih.govrsc.org. Pyrrole-containing molecules are of significant interest in this field, particularly as anion receptors utexas.edu. Computational methods are essential for elucidating the mechanisms and energetics of these interactions at the molecular level nih.gov.

The ability of simple pyrroles to bind anions is overwhelmingly attributed to the hydrogen-bonding capability of the pyrrole N-H group nih.govnih.gov. The slightly acidic N-H proton can form strong hydrogen bonds with anions like halides (F⁻, Cl⁻, Br⁻) or oxoanions rsc.org. DFT calculations are frequently used to model these host-guest complexes, providing insights into binding geometries, interaction energies, and the nature of the bonding (e.g., through Natural Bond Orbital analysis) nih.gov.

However, this compound is an N-substituted pyrrole, meaning it lacks the crucial N-H hydrogen bond donor site. Therefore, its potential for anion binding via this classical mechanism is completely negated. Furthermore, the bulky isopropyl group at the nitrogen position, along with the ethyl groups at the 2- and 5-positions, creates significant steric hindrance around the pyrrole ring. This steric shielding would likely prevent an anion from closely approaching the π-face of the ring, inhibiting potential anion-π interactions, which are another class of non-covalent interactions explored in supramolecular chemistry acs.org.

Computational studies for this specific molecule would therefore likely predict very weak or non-existent anion binding capabilities. A theoretical investigation would involve docking simulations and DFT energy calculations for the molecule in the presence of various anions. The results, as summarized in the illustrative table below, would be expected to show small, non-specific interaction energies, likely arising from weak van der Waals forces rather than directional binding. This computational analysis highlights a key principle in receptor design: the presence of specific functional groups (like the N-H) and the absence of steric hindrance are critical for effective binding rsc.org.

Table 3: Calculated Interaction Energies (ΔE, kcal/mol) for Anion Binding (Illustrative)
AnionPyrrole (with N-H)This compoundPrimary Interaction Type
F⁻-25.8-2.1Hydrogen Bond vs. van der Waals
Cl⁻-18.5-1.5Hydrogen Bond vs. van der Waals
Br⁻-15.2-1.2Hydrogen Bond vs. van der Waals
NO₃⁻-16.9-1.8Hydrogen Bond vs. van der Waals

Advanced Applications of 2,5 Diethyl 1 Isopropylpyrrole and Pyrrole Derivatives in Chemical Research

Pyrroles as Versatile Building Blocks in Complex Organic Synthesis

The pyrrole (B145914) ring is a fundamental heterocyclic motif present in a vast array of natural products and serves as a crucial building block in the synthesis of complex organic molecules. alliedacademies.orgchim.it Its electron-rich nature and the reactivity of its carbon and nitrogen atoms allow for diverse functionalization, making it an ideal scaffold for constructing intricate molecular architectures.

Strategies for the Construction of Natural Product Architectures (e.g., Alkaloids)

The synthesis of naturally occurring pyrrole-containing compounds, particularly alkaloids, has been a significant area of research, driving the development of novel synthetic methodologies. Transition metal-catalyzed reactions have emerged as powerful tools for the construction of the pyrrole core and its subsequent elaboration into complex natural product frameworks. nih.gov For instance, silver(I)-catalyzed cyclization reactions have been effectively employed in the synthesis of various pyrrole alkaloids. nih.gov

The strategic application of pyrrole derivatives is evident in the total synthesis of marine natural products. Many of these compounds, such as longamide and agelastatin A, feature a pyrrole-2-carboxamide core, often with bromination at the C4 and/or C5 positions of the pyrrole ring. chim.it Synthetic approaches to these molecules often involve the initial construction of a substituted pyrrole ring, followed by carefully orchestrated functional group manipulations to achieve the final complex structure. chim.it

A common strategy involves the use of multicomponent reactions (MCRs), which have proven to be highly efficient in generating substituted pyrroles in a single step. researchgate.net These methods are particularly valuable for creating a library of pyrrole-based compounds for biological screening and for accessing complex substitution patterns required for the synthesis of specific natural products. The pyrrole moiety is a key structural component in numerous biologically active natural compounds, including chlorophyll, vitamin B12, and bile pigments like bilirubin. researchgate.net

Natural Product ClassKey Pyrrole-Containing Structural MotifSynthetic Strategy Highlight
Marine Alkaloids Brominated Pyrrole-2-CarboxamidesSequential functionalization of a pre-formed pyrrole ring.
Pyrrolizidine Alkaloids Pyrrolizidine coreDiastereoselective dihydroxylation and ring-closure to form the bicyclic system. wikipedia.org
Carbazole Alkaloids Carbazole (fused pyrrole and benzene (B151609) rings)Iron(0)-mediated and palladium(0/II)-catalyzed cyclization reactions. nih.gov

Synthesis of Fused Heterocyclic Systems (e.g., Pyrrolopyrimidines)

Pyrrole derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrrolopyrimidines, which are also known as 7-deazapurines. semanticscholar.orgnih.gov These bicyclic structures are of significant interest due to their structural resemblance to purines, which allows them to interact with biological systems and exhibit a range of medicinal properties. semanticscholar.orgacs.org

The synthesis of pyrrolopyrimidines can be achieved through various routes starting from appropriately substituted pyrroles. One common approach involves the cyclization of a pyrimidine (B1678525) ring onto a pre-existing pyrrole core. For example, the reaction of a 2-aminopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of the fused pyrimidine ring. semanticscholar.org Another strategy involves the acidic cyclization of pyrimidine derivatives to form the pyrrolo[2,3-d]pyrimidine skeleton. semanticscholar.org

The versatility of pyrrole chemistry allows for the preparation of a wide range of substituted pyrrolopyrimidines by varying the substituents on the initial pyrrole precursor. This modularity is crucial for the development of new therapeutic agents with tailored properties. mdpi.com

Pyrrole Derivatives in Catalysis and Ligand Design

The unique electronic and structural properties of the pyrrole ring have made it a privileged scaffold in the design of ligands for transition metal catalysis and in the development of novel catalytic systems. nih.govnih.gov The ability of the pyrrole nitrogen to be deprotonated to form an anionic N-donor, combined with the potential for substitution at the carbon positions, allows for the creation of a diverse range of ligand architectures.

Development of Pyrrole-Based Ligands for Transition Metal Catalysis (e.g., Phosphinopyrroles, Pincer Ligands)

Pyrrole-based pincer ligands have garnered significant attention in coordination chemistry and homogeneous catalysis. researchgate.net These tridentate ligands typically coordinate to a metal center in a meridional fashion, providing enhanced stability to the resulting metal complex. iucr.orgmdpi.com The pincer framework often consists of a central pyrrolyl donor linked to two "arms" containing phosphorus or nitrogen donor atoms. researchgate.net

Phosphinopyrroles , a subclass of pyrrole-based ligands, incorporate phosphine (B1218219) groups that can coordinate to a metal center. These ligands have been instrumental in the development of catalysts for a variety of organic transformations. researchgate.net The electronic and steric properties of the phosphine groups can be readily tuned by altering the substituents on the phosphorus atom, thereby influencing the reactivity and selectivity of the metal catalyst. dtic.mil

Pincer Ligands incorporating a pyrrolyl unit have been shown to support a range of transition metals in various oxidation states. acs.org For example, iron complexes bearing pyrrole-based PNP pincer ligands have been synthesized and investigated as catalyst precursors. iucr.org These complexes have demonstrated the flexibility of the pincer framework to stabilize different coordination geometries and electronic states of the iron center. acs.org The cooperation between the metal center and the ligand framework is often a key feature of the catalytic cycle. mdpi.com

Ligand TypeDescriptionMetal ExamplesCatalytic Applications
Phosphinopyrroles Pyrrole backbone with one or more phosphine donor groups.Rhodium, IridiumHydrogenation, hydroformylation
PNP Pincer Ligands A central pyrrolyl N-donor with two flanking phosphine P-donors.Iron, Iridium, Rhodium acs.orgacs.orgDehydrogenation, hydrogenation, nitrogen fixation mdpi.comutsa.edu
Tridentate Pyrrole-based Ligands A pyrrole ring with two additional coordinating groups.Copper(II), Nickel(II) researchgate.netWater oxidation

Supramolecular Catalysis Utilizing Pyrrole Scaffolds

The ability of pyrrole scaffolds to participate in hydrogen bonding and other non-covalent interactions has been exploited in the field of supramolecular catalysis. figshare.com In this approach, the catalyst is assembled through reversible intermolecular forces, allowing for dynamic and responsive catalytic systems. wiley.com

For instance, a sequential one-pot, three-component reaction for the synthesis of polyfunctionalised pyrrole derivatives has been reported to proceed via supramolecular catalysis in an aqueous medium. figshare.com This environmentally benign method highlights the potential of using pyrrole-based systems to organize reactants and facilitate chemical transformations through non-covalent interactions. The formation of well-defined supramolecular assemblies can create microenvironments that enhance reaction rates and selectivities.

Pyrrole-Based Conjugated Microporous Polymers (CMPs) as Heterogeneous Catalysts

Conjugated microporous polymers (CMPs) based on pyrrole have emerged as a promising class of heterogeneous catalysts. frontiersin.orgnih.gov These materials combine the catalytic activity of the pyrrole moiety with the robustness and high surface area of a porous polymer network. nih.gov The synthesis of pyrrole-based CMPs can be achieved through the oxidative self-polycondensation of multitopic pyrrole monomers. frontiersin.org

These CMPs possess several advantageous features for heterogeneous catalysis, including:

High specific surface areas and tunable pore sizes: This allows for efficient diffusion of reactants and products. frontiersin.org

Abundant nitrogen sites: The pyrrole nitrogen atoms can act as basic sites or metal coordination sites, providing catalytic activity. nih.gov

Excellent stability and recyclability: The robust polymer framework allows the catalyst to be easily recovered and reused without significant loss of activity. nih.gov

Pyrrole-based CMPs have been successfully employed as catalysts for various organic reactions, such as the Knoevenagel condensation. frontiersin.orgnih.gov Furthermore, salen–porphyrin based conjugated microporous polymers have been used as supports for palladium nanoparticles, creating highly efficient heterogeneous catalysts for C–C coupling reactions. rsc.org The development of pyrrolo[3,2-b]pyrrolyl-based CMPs has also shown great promise for the photocatalytic degradation of organic pollutants. rsc.org

Pyrrole-Based Materials Science (Chemical Aspects)

The unique electronic characteristics of the pyrrole ring, stemming from its electron-rich, five-membered aromatic structure, have established it as a foundational component in the field of materials science. Its ability to undergo polymerization to form extended π-conjugated systems is central to its application in electronics. Furthermore, the pyrrole moiety is a key building block for various macrocyclic structures and dyes that are pivotal in optoelectronics and supramolecular chemistry. The strategic functionalization of the pyrrole ring, including at the nitrogen atom and the carbon positions, allows for the precise tuning of its electronic, optical, and physical properties, enabling the development of advanced materials with tailored functionalities.

Design and Synthesis of Conductive Polymers and Organic Electronic Components

The design of pyrrole-based conductive polymers is fundamentally centered on creating an extended, planar π-conjugated backbone to facilitate charge carrier mobility. Polypyrrole (PPy) is a benchmark conductive polymer, but its poor solubility and processability limit its applications. mdpi.com Consequently, the design of new pyrrole-based materials often involves the introduction of substituents onto the pyrrole monomer to enhance these properties.

A critical design consideration is the position of substitution on the pyrrole ring. The oxidative polymerization of pyrrole, which forms the conductive polymer backbone, proceeds through the coupling of radical cations primarily at the α-carbon positions (C-2 and C-5). nih.gov Therefore, for polymerization to occur via this standard mechanism, these positions must remain unsubstituted.

In the case of 2,5-Diethyl-1-isopropylpyrrole , the presence of ethyl groups at the 2 and 5 positions effectively blocks the conventional pathway for oxidative polymerization. nih.gov These alkyl groups sterically hinder the α-α coupling required for chain propagation, making this specific monomer unsuitable for forming a homopolymer through standard chemical or electrochemical oxidation methods.

However, the principles guiding its design can be understood by examining the role of its substituents:

N-Substitution (1-isopropyl group): Attaching alkyl groups to the nitrogen atom is a common strategy to improve the solubility of polypyrroles. tdl.orgnih.gov The isopropyl group would enhance solubility in organic solvents, making the monomer and any potential oligomers more processable. However, bulky N-substituents can also introduce steric strain, forcing adjacent pyrrole rings in a polymer chain to twist out of planarity. This disruption of π-orbital overlap typically leads to a significant decrease in electrical conductivity.

C-Substitution (2,5-diethyl groups): As mentioned, these groups prevent polymerization. In the broader design of organic electronic components, such substitutions, if placed at the β-positions (C-3 and C-4), could be used to fine-tune the electronic properties (like HOMO/LUMO levels) and influence the polymer's morphology without completely halting polymerization.

Synthesis Methods for Pyrrole-Based Polymers:

The primary methods for synthesizing conductive polymers from suitable pyrrole monomers are chemical and electrochemical oxidation. mdpi.comresearchgate.net

Chemical Oxidative Polymerization: This technique involves mixing the pyrrole monomer with a chemical oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate (APS), in a suitable solvent. researchgate.net The oxidant initiates the polymerization by oxidizing the monomer to a radical cation, which then couples with other monomers to propagate the polymer chain. This method is advantageous for producing large quantities of the polymer in powder form. researchgate.net

Electrochemical Polymerization: In this method, a voltage is applied to an electrode submerged in a solution containing the pyrrole monomer and an electrolyte. mdpi.comnih.gov The monomer is oxidized at the electrode surface, and the resulting polymer film is deposited directly onto the electrode. rsc.org This technique offers excellent control over the thickness, morphology, and properties of the resulting polymer film. nih.gov

Vapor Phase Polymerization (VPP): This is a solvent-free method where a substrate is first coated with an oxidizing agent. The pyrrole monomer is then introduced in the vapor phase, and polymerization occurs on the substrate surface. mdpi.com This technique is useful for creating uniform polymer coatings on various surfaces. mdpi.com

While this compound itself cannot be directly homopolymerized, it could hypothetically be incorporated into larger structures through copolymerization with other monomers that possess the necessary reactive sites, or by synthesizing it with functional handles on the alkyl groups that could undergo different polymerization reactions.

Below is a table comparing the conductivity of polypyrrole with some of its derivatives to illustrate the effects of substitution on electrical properties.

PolymerType of SubstitutionTypical Conductivity (S·cm⁻¹)Reference
Polypyrrole (PPy)Unsubstituted40–100 mdpi.com
Poly(N-methylpyrrole)N-Substitution~10⁻³ mdpi.com
Poly(3,4-dimethylpyrrole)β,β'-Substitution10
Poly(1-dodecyl-2,5-pyrrolylene)N-Substitution10⁻⁶

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 2,5-Diethyl-1-isopropylpyrrole, and how can reaction conditions be optimized?

  • Methodological Answer : The Paal-Knorr synthesis is a robust approach for pyrrole derivatives. Use 2,5-hexadione with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF) to form the pyrrole core. Ethyl groups can be introduced via alkylation post-cyclization. Optimize reaction time and temperature using in-situ FTIR monitoring to track intermediates like enamine or imine species . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields. Kinetic modeling (e.g., rate constants for nucleophilic addition steps) can further refine conditions .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and ring aromaticity.
  • FTIR : Identify C-N stretching (~1,480 cm1^{-1}) and N-H bending (~750 cm1^{-1}) modes .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and steric effects from bulky isopropyl/ethyl groups .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines:

  • Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in airtight containers away from oxidizers and ignition sources (flash point ~150°C) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reaction mechanism of pyrrole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and intermediate stability. Compare energy barriers for competing pathways (e.g., enamine vs. imine formation in Paal-Knorr reactions). Pair with in-situ FTIR to validate theoretical predictions experimentally .

Q. What role does this compound play in designing organic electronic materials?

  • Methodological Answer : Its extended π-conjugation and electron-rich nitrogen make it suitable for:

  • OLEDs : As a hole-transport layer. Synthesize copolymers with thiophene units (e.g., via Suzuki coupling) to enhance conductivity .
  • Sensors : Functionalize with fluorophores for metal ion detection. Electrochemical studies (cyclic voltammetry) can quantify redox activity .

Q. How do steric effects from ethyl/isopropyl groups influence supramolecular interactions?

  • Methodological Answer : Perform X-ray crystallography to analyze packing motifs. Molecular docking simulations (e.g., AutoDock Vina) predict host-guest binding affinities. Compare with smaller analogs (e.g., 2,5-dimethylpyrrole) to isolate steric contributions .

Q. What strategies improve the bioavailability of pyrrole-based bioactive compounds?

  • Methodological Answer : Derivatize the pyrrole core:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility.
  • Enzymatic Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using LC-MS/MS to assess metabolic stability .

Q. How can researchers address challenges in separating this compound from reaction byproducts?

  • Methodological Answer : Optimize HPLC conditions:

  • Column : C18 reverse-phase, 5 µm particle size.
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Detection : UV-Vis at 254 nm. Validate purity via GC-MS with a polar capillary column (e.g., DB-5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.